molecular formula C10H11N3O2 B6353787 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 90840-53-2

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B6353787
CAS No.: 90840-53-2
M. Wt: 205.21 g/mol
InChI Key: CPUUJUPNKVHGCZ-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of 5-amino-1H-pyrazole-3-carboxylate with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as acetic acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • Ethyl 5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 7-difluoromethylpyrazolo[1,5-a]pyrimidine
  • 5-difluoromethylpyrazolo[1,5-a]pyrimidine

Comparison: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate stands out due to its specific methyl substitution at the 7-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different photophysical properties and enzyme inhibitory activities, making it a unique candidate for various applications .

Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUUJUPNKVHGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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